N,4-diphenyl-1,3-thiazol-2-amine
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Overview
Description
N,4-diphenyl-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research for its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N,4-diphenyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins in the body, which play a role in inflammation, cancer, and neurodegenerative diseases.
Biochemical And Physiological Effects
N,4-diphenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have anti-microbial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using N,4-diphenyl-1,3-thiazol-2-amine in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the method mentioned above. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N,4-diphenyl-1,3-thiazol-2-amine. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-cancer properties further. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects.
Synthesis Methods
N,4-diphenyl-1,3-thiazol-2-amine can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with benzophenone in the presence of a strong base. This method yields a high purity product with a good yield.
Scientific Research Applications
N,4-diphenyl-1,3-thiazol-2-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,4-diphenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWKQAPUYLLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359256 |
Source
|
Record name | N,4-diphenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diphenyl-1,3-thiazol-2-amine | |
CAS RN |
1843-16-9 |
Source
|
Record name | N,4-diphenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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